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Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: B1275718

Get Quote

Structural Identity, Synthetic Protocols, and Pharmacophore Utility

Structural Identification & Nomenclature
Precision in chemical nomenclature is the bedrock of reproducible science. While "4-Bromo-4'-
ethoxybenzophenone" is the colloquial trade name used in cataloging, the IUPAC systematic

name provides the definitive structural logic required for database integration and patent filings.

The IUPAC Derivation
The systematic name is derived based on the Principal Functional Group Priority rules. The

ketone functional group (

) takes precedence, designating the parent structure as methanone.

Parent Structure: Methanone (a one-carbon ketone connected to two aryl groups).

Substituents:

A phenyl ring substituted with bromine at position 4: (4-bromophenyl).[1][2][3][4][5]
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A phenyl ring substituted with an ethoxy group at position 4: (4-ethoxyphenyl).[3]

Alphabetical Ordering: Substituents are listed alphabetically. Bromo precedes Ethoxy.[3]

Definitive IUPAC Name:

(4-bromophenyl)(4-ethoxyphenyl)methanone[3]

Chemical Registry Data
Parameter Technical Specification

CAS Registry Number 351003-30-0

Molecular Formula

Molecular Weight 305.17 g/mol

SMILES
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)B

r
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Synthetic Architecture
The synthesis of 4-Bromo-4'-ethoxybenzophenone is a classic example of Regioselective

Friedel-Crafts Acylation. As a Senior Application Scientist, I recommend this pathway over the

oxidation of the corresponding alcohol due to higher atom economy and the avoidance of

heavy metal oxidants.

Reaction Mechanism & Logic
The reaction involves the acylation of phenetole (ethoxybenzene) with 4-bromobenzoyl

chloride.
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Why Phenetole? The ethoxy group is a strong activating group (ortho/para director). The

steric bulk of the ethoxy group, combined with the thermodynamics of the transition state,

overwhelmingly favors substitution at the para position (4'), yielding the desired linear isomer

with >95% regioselectivity.

Lewis Acid Choice: Aluminum Chloride (

) is the standard catalyst. It complexes with the acyl chloride to generate the electrophilic
acylium ion.

Validated Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert nitrogen

atmosphere.

Reagents:

4-Bromobenzoyl chloride (1.0 eq)

Phenetole (1.05 eq)

Aluminum Chloride (

, anhydrous, 1.1 eq)

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

Catalyst Activation: In a flame-dried 3-neck flask, suspend

in anhydrous DCM at 0°C.

Electrophile Formation: Dropwise add 4-bromobenzoyl chloride dissolved in DCM. Stir for 15

minutes until the solution homogenizes, indicating acylium ion formation.

Acylation: Add phenetole dropwise, maintaining the internal temperature below 5°C to

prevent poly-acylation or dealkylation side reactions.
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Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Hexane/EtOAc 9:1).

Quench & Workup: Pour the reaction mixture over crushed ice/HCl to hydrolyze the

aluminum complex. Extract with DCM, wash with brine, and dry over

.

Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles (

).

Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism:

Reagents:
4-Bromobenzoyl Chloride

+ Phenetole

Intermediate:
Acylium Ion Complex

 Complexation 

Catalyst:
AlCl3 (Lewis Acid)

Transition State:
Sigma Complex

(Para-attack favored)

 Electrophilic Attack Product:
(4-bromophenyl)(4-ethoxyphenyl)methanone

 -HCl (Aromatization) 

Click to download full resolution via product page

Figure 1: Friedel-Crafts Acylation mechanism favoring para-substitution due to the directing

effect of the ethoxy group.

Physicochemical Characterization
To validate the synthesis, the following spectral signatures must be confirmed. These values

serve as quality control checkpoints.
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Technique Diagnostic Signal Interpretation

FT-IR (Strong)
Characteristic C=O stretching

vibration of a diaryl ketone.

1H NMR (q, 2H)

Quartet corresponding to the

methylene protons (

) of the ethoxy group.

1H NMR (m, 8H)

Aromatic region showing two

distinct AA'BB' systems,

confirming para-substitution on

both rings.

MS (ESI)
(

)

Distinct 1:1 isotopic pattern

characteristic of Bromine

presence.

Applications in Drug Discovery & Material Science
This compound is not merely an endpoint; it is a versatile "linchpin" scaffold.

Medicinal Chemistry: The Diaryl Scaffold
The benzophenone moiety is a precursor to diarylmethanes, a pharmacophore found in SGLT2

inhibitors (e.g., Dapagliflozin analogs) used for treating Type 2 Diabetes.

Transformation: The ketone is reduced (via Wolff-Kishner or Silane reduction) to a methylene

bridge.

Utility: The 4-bromo position serves as a handle for palladium-catalyzed cross-coupling

(Suzuki-Miyaura) to attach sugars or heterocycles.

Material Science: Photo-Initiation
Benzophenone derivatives are Type II photoinitiators.
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Mechanism: Upon UV irradiation, the carbonyl group transitions to an excited triplet state,

abstracting hydrogen from a co-initiator (amine) to generate radicals that initiate

polymerization in UV-curable coatings.

Advantage: The ethoxy substituent shifts the absorption maximum (

) toward the near-UV/visible region compared to unsubstituted benzophenone, improving
curing efficiency in pigmented systems.

Strategic Workflow Diagram

Medicinal Chemistry Material Science

4-Bromo-4'-ethoxybenzophenone

Reduction
(Et3SiH/TFA)

UV Irradiation
(365 nm)

Suzuki Coupling
(Pd-Catalyzed)

SGLT2 Inhibitor
Analogs

Radical Generation
(H-Abstraction)

UV-Cured
Coatings

Click to download full resolution via product page

Figure 2: Divergent utility of the scaffold in pharmaceutical synthesis and polymer chemistry.

Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye).

Handling: Avoid dust formation. The compound is stable but light-sensitive (store in amber

vials).
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Disposal: Halogenated organic waste streams. Do not incinerate without scrubbers due to

HBr generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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